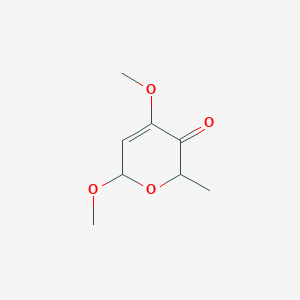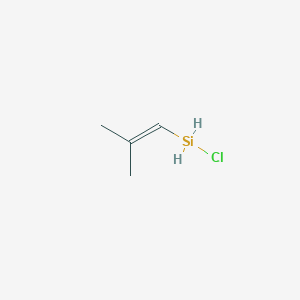
methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-amino-1,2,4-triazole with methyl chloroformate in the presence of a base to form the intermediate methyl 5-amino-4H-1,2,4-triazole-3-carboxylate. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
Methyl 5-(2-hydroxyethoxy)-4H-1,2,4-triazole-3-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and solubility.
Methyl 5-(2-ethoxyethoxy)-4H-1,2,4-triazole-3-carboxylate: The ethoxy group provides different steric and electronic properties compared to the methoxy group, influencing the compound’s behavior in chemical reactions.
The uniqueness of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications .
特性
分子式 |
C7H11N3O4 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC名 |
methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-12-3-4-14-7-8-5(9-10-7)6(11)13-2/h3-4H2,1-2H3,(H,8,9,10) |
InChIキー |
JWIMMTPOBUVVLJ-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=NNC(=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)

![N,N''-Di[1,1'-biphenyl]-2-ylguanidine](/img/structure/B8630548.png)



![Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B8630582.png)



